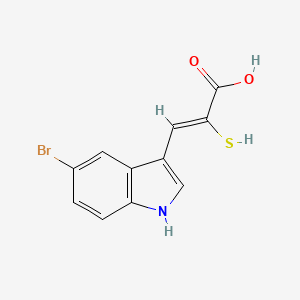![molecular formula C21H23ClN2O2 B10772449 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is a complex organic molecule. Its structural complexity lends it unique characteristics that make it of interest in various fields, such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile generally involves multiple steps:
Formation of the benzonitrile ring: : Starting with a suitable benzene derivative, introducing the nitrile and chloro functional groups through controlled nitration and halogenation.
Alkylation with the pyrrolidinyl group: : A Grignard reaction or a similar nucleophilic substitution could introduce the pyrrolidinyl group.
Final adjustments: : Adding the hydroxy group and ensuring the stereochemistry (R) and (S) configurations using chiral catalysts and conditions.
Industrial Production Methods
For large-scale production, optimizing each reaction step to ensure high yield and purity is crucial. Techniques like continuous flow synthesis and the use of robust catalysts are employed to maintain efficiency. Industrial methods may also involve different starting materials to economize costs and maximize output.
化学反応の分析
Types of Reactions
Oxidation: : The compound can be oxidized using agents such as PCC or KMnO₄ to yield corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be facilitated by hydride donors, potentially converting nitriles to primary amines.
Substitution: : Halogen groups make it prone to nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Using pyridinium chlorochromate (PCC) in an anhydrous solvent.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Formation of ethers or thiols depending on the substituents introduced.
科学的研究の応用
Chemistry
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is used as an intermediate in the synthesis of more complex organic compounds, serving as a building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and the biochemical pathways involved in metabolism and signal transduction.
Medicine
Medicinally, it’s investigated for its potential therapeutic properties, possibly serving as a lead compound in drug development targeting specific biochemical pathways.
Industry
In the industrial sphere, it's employed in the formulation of specialty chemicals and materials, contributing to the development of novel polymers and resins.
作用機序
The exact mechanism by which 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile exerts its effects is dependent on its application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing specific biochemical pathways. Its molecular structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly π-π stacking interactions.
類似化合物との比較
2-chloro-6-hydroxybenzonitrile: : Lacks the pyrrolidinyl group.
6-[(2R)-2-hydroxy-3-(pyrrolidin-1-yl)propoxy]benzonitrile: : Missing the chloro group.
2-chloro-6-methoxybenzonitrile: : Contains a methoxy instead of a hydroxy group.
Its uniqueness lies in the combination of these functionalities, making it versatile for various synthetic and research applications.
特性
分子式 |
C21H23ClN2O2 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
2-[(2R)-3-[(2S)-2-benzylpyrrolidin-1-yl]-2-hydroxypropoxy]-6-chlorobenzonitrile |
InChI |
InChI=1S/C21H23ClN2O2/c22-20-9-4-10-21(19(20)13-23)26-15-18(25)14-24-11-5-8-17(24)12-16-6-2-1-3-7-16/h1-4,6-7,9-10,17-18,25H,5,8,11-12,14-15H2/t17-,18+/m0/s1 |
InChIキー |
HSTMYWDURDPUMY-ZWKOTPCHSA-N |
異性体SMILES |
C1C[C@H](N(C1)C[C@H](COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
正規SMILES |
C1CC(N(C1)CC(COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
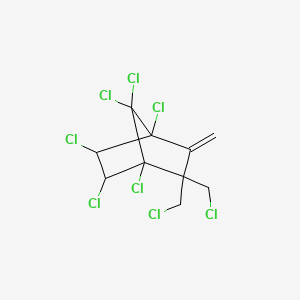
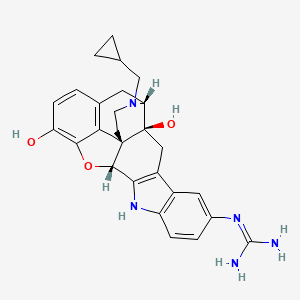
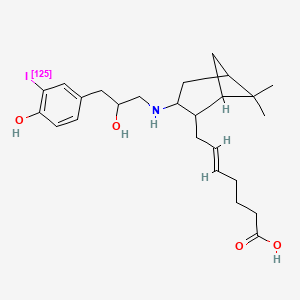

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
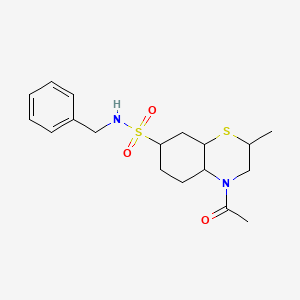
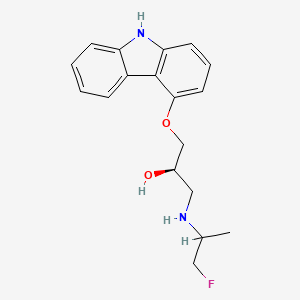
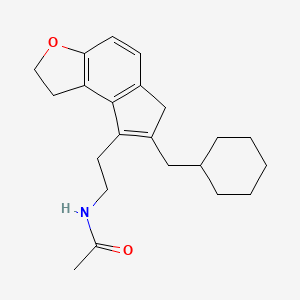
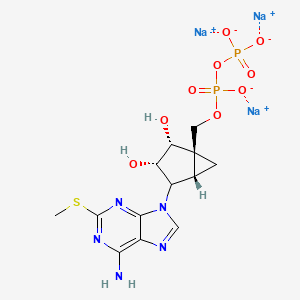

![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)
